molecular formula C11H10N2O2 B1347638 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione CAS No. 27473-61-6

1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione

Cat. No.: B1347638
CAS No.: 27473-61-6
M. Wt: 202.21 g/mol
InChI Key: AKYSWRIZYDOSDE-UHFFFAOYSA-N
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Description

1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione is a spiro compound characterized by a unique structure where an imidazolidine ring is fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione can be synthesized through a multi-component reaction involving the condensation of 1,3-indandione with diamines and other reagents. One common method involves the use of heterocyclic ketene aminals and bindone (generated from the self-condensation of 1,3-indandione) in the presence of an acid catalyst like p-toluenesulfonic acid in ethanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The imidazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    Spirohydantoins: These compounds share the spiro structure but have different ring systems.

    Spiroimidazoles: Similar in structure but with variations in the heterocyclic rings.

Uniqueness: 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione is unique due to its specific combination of an imidazolidine ring fused to an indene moiety, which imparts distinct chemical and biological properties not found in other spiro compounds .

This detailed article provides a comprehensive overview of 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

spiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-9-11(13-10(15)12-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYSWRIZYDOSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC13C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299556
Record name 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27473-61-6
Record name 27473-61-6
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Record name 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
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Synthesis routes and methods I

Procedure details

A stirred mixture of 2-indanone (3.0 g, 22.6 mmol), sodium cyanide (3.3 g, 67.3 mmol), and ammonium carbonate (22 g, 228 mol) in H2O (50 mL) and EtOH (50 mL) was heated to 70° C. for 3 h, then allowed to cool to ambient temperature. The precipitate was collected by filtration and washed with H2O (5×100 mL). Drying in vacuo afforded the title compound as a gray-brown solid. MS: m/z=202 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred mixture of 2-indanone (250 g, 1.89 mol), sodium cyanide (278 g, 5.68 mol) and ammonium carbonate (1.81 kg, 18.9 mol) in H2O (1.5 L) and EtOH (1.5 L) was heated at 70° C. for 3 h, then allowed to cool to ambient temperature. The precipitate was collected by filtration, washed with H2O, and dried in vacuo to give the title compound. MS: m/z=202.0 (M+1).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
278 g
Type
reactant
Reaction Step One
Quantity
1.81 kg
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-indanone (67.8 mmol, 9 g) and ammonium carbonate (684 mmol, 66 g) in ethanol (150 ml) and water (150 ml) was added NaCN (201.9 mmol, 9.9 g) and the reaction mixture was stirred at 70° C. for 3 h. The reaction mixture was cooled to 0° C. and the precipitated product was filtered, washed with water (4×) and desiccated. LC/MS (10% to 99%): M/Z (M+H)+ (obs)=203; tR=1.78.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
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1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Reactant of Route 5
1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Reactant of Route 6
1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione

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